![molecular formula C26H25N5O5 B2864104 Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 877810-41-8](/img/no-structure.png)

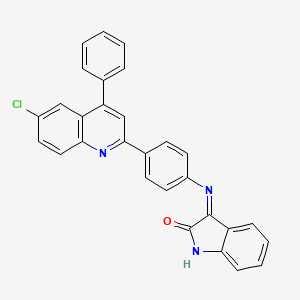

Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

科学的研究の応用

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. They are known to be effective against a variety of bacterial and fungal pathogens. The specific compound could potentially be synthesized and tested for its efficacy against microbes such as Bacillus cereus, E. coli, Micrococcus luteus, Klebsiella pneumoniae, S. aureus, and Salmonella epidermidis, as well as fungi like A. niger and C. albicans .

Anticancer Research

The benzimidazole moiety is a part of many compounds that exhibit anticancer activities. Research indicates that modifications at the 2 and 5 positions of benzimidazole can yield active drugs with potential anticancer properties. The compound could be explored for its ability to inhibit cancer cell growth and proliferation .

Antiviral Applications

Benzimidazole derivatives have shown promise as antiviral agents. They can be designed to interfere with viral replication processes. Given the structural complexity of “Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate”, it may be a candidate for the development of new antiviral drugs that could work against viruses like respiratory syncytial virus (RSV) and others .

Antihypertensive Effects

Some benzimidazole derivatives are known to exhibit antihypertensive effects. They can act on the cardiovascular system to lower blood pressure. The subject compound could be investigated for its potential to act as an antihypertensive agent, contributing to the treatment of high blood pressure .

Anti-inflammatory and Analgesic Properties

Benzimidazole compounds have been reported to possess anti-inflammatory and analgesic properties. They can be used to reduce inflammation and pain. The compound might be synthesized and assessed for its effectiveness in reducing inflammation and providing pain relief .

Antiparasitic and Anthelmintic Activity

The discovery of benzimidazole derivatives as anthelmintics has led to the synthesis of numerous compounds for treating parasitic diseases. This compound could be explored for its potential use in treating parasitic infections, particularly those caused by helminths .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the reaction of 4-methoxybenzaldehyde with 4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid to form 6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-ylacetaldehyde. This intermediate is then reacted with benzyl acetate in the presence of a catalyst to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid", "benzyl acetate", "catalyst" ], "Reaction": [ "Step 1: React 4-methoxybenzaldehyde with 4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid in the presence of a suitable solvent and a base to form 6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-ylacetaldehyde.", "Step 2: Isolate the intermediate and purify it using column chromatography.", "Step 3: React the intermediate with benzyl acetate in the presence of a catalyst such as triethylamine or pyridine to form Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate.", "Step 4: Isolate and purify the final product using column chromatography." ] } | |

CAS番号 |

877810-41-8 |

分子式 |

C26H25N5O5 |

分子量 |

487.516 |

IUPAC名 |

benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C26H25N5O5/c1-16-17(2)31-22-23(27-25(31)30(16)19-10-12-20(35-4)13-11-19)28(3)26(34)29(24(22)33)14-21(32)36-15-18-8-6-5-7-9-18/h5-13H,14-15H2,1-4H3 |

InChIキー |

PDYPMOUDFPXTPK-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2864025.png)

![N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2864027.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2864028.png)

![2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone](/img/structure/B2864029.png)

![6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864040.png)

![N-[[4-[(3S,4R)-3-(Hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2864042.png)